5-Hydroxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile is a complex organic compound with a molecular formula of C17H17NO5S and a molecular weight of 347.38 g/mol This compound is characterized by the presence of a hydroxyl group, a pyrrolidinylsulfonyl group, and a carbonitrile group attached to a biphenyl structure
Preparation Methods
The synthesis of 5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile involves multiple steps, including the formation of the biphenyl core, introduction of the hydroxyl and carbonitrile groups, and the attachment of the pyrrolidinylsulfonyl group. The synthetic route typically involves:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The hydroxyl and carbonitrile groups can be introduced through nucleophilic substitution and cyanation reactions, respectively.
Attachment of Pyrrolidinylsulfonyl Group: This step involves the reaction of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile include:
5-Hydroxy-4’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile: This compound has a morpholine ring instead of a pyrrolidine ring, which may affect its chemical reactivity and biological activity.
5-Hydroxy-4’-(piperidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile: This compound has a piperidine ring, which may result in different pharmacokinetic and pharmacodynamic properties.
5-Hydroxy-4’-(azetidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile: This compound has an azetidine ring, which may influence its stability and solubility.
The uniqueness of 5-Hydroxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carbonitrile lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c18-12-13-9-15(11-16(20)10-13)14-3-5-17(6-4-14)23(21,22)19-7-1-2-8-19/h3-6,9-11,20H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDAWFFBXPZISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685017 |
Source
|
Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-02-1 |
Source
|
Record name | 5-Hydroxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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